(2,3-Dimethylphenyl)methanol

Drug Metabolism Enzyme Inhibition CYP450

This 2,3-dimethylbenzyl alcohol isomer provides a distinct reactivity profile due to ortho,meta-methyl substitution, critical for reproducible CYP inhibition assays (IC50: 17 µM CYP3A5, 71 µM CYP2D6) and as a regiospecific precursor for mercapturic acid conjugates of 1,2,3-trimethylbenzene. Its solid state (mp 63-67°C) and documented 90% oxidative route to 2,3-dimethylbenzoic acid ensure reliable handling and process development. Avoid isomer substitution risks.

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
CAS No. 13651-14-4
Cat. No. B076419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dimethylphenyl)methanol
CAS13651-14-4
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)CO)C
InChIInChI=1S/C9H12O/c1-7-4-3-5-9(6-10)8(7)2/h3-5,10H,6H2,1-2H3
InChIKeyZQQIVMXQYUZKIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,3-Dimethylphenyl)methanol (CAS 13651-14-4): Procurement-Relevant Baseline Characterization for Research & Industrial Sourcing


(2,3-Dimethylphenyl)methanol, commonly referred to as 2,3-dimethylbenzyl alcohol, is a vicinal dimethyl-substituted benzylic alcohol with the molecular formula C9H12O and a molecular weight of 136.19 g/mol . This solid aromatic alcohol (melting point 63.0–67.0 °C) [1] serves as a versatile building block in organic synthesis, acting as an alkylating agent in the preparation of tetrahydrofuran (THF) derivatives and as a key precursor in the synthesis of regioisomeric mercapturic acids for metabolism studies . Its primary alcohol functionality, combined with the electron-donating and steric effects conferred by the ortho- and meta-methyl substituents, distinguishes its reactivity profile from other dimethylbenzyl alcohol isomers, making precise identification and sourcing critical for reproducible research outcomes .

Why Generic Substitution of (2,3-Dimethylphenyl)methanol with Isomeric Dimethylbenzyl Alcohols Fails in Critical Applications


The assumption that any dimethylbenzyl alcohol isomer can be interchanged for (2,3-Dimethylphenyl)methanol is scientifically unsound and carries significant risk for research integrity and process reproducibility. The regiospecific positioning of the methyl groups on the aromatic ring fundamentally alters the molecule's physicochemical properties, metabolic fate, and reactivity. For instance, the unique 2,3-substitution pattern yields a distinct melting point (63-67 °C) and calculated logP (2.17) compared to isomers like 2,6-dimethylbenzyl alcohol (m.p. 80-83 °C) or 2,5-dimethylbenzyl alcohol (b.p. 232-234 °C) [1], directly impacting purification protocols and formulation development . More critically, as demonstrated in enzyme inhibition assays, (2,3-dimethylphenyl)methanol exhibits a unique CYP inhibition fingerprint that would be altered by even minor regioisomeric changes, potentially confounding ADME/Tox predictions and biological studies [2]. Substitution without rigorous comparative validation will introduce uncontrolled variables that compromise data quality and project timelines.

Quantitative Differentiation Evidence for (2,3-Dimethylphenyl)methanol: Comparator-Based Data for Informed Procurement


CYP3A5 and CYP2D6 Inhibition Profile of (2,3-Dimethylphenyl)methanol

In standardized enzyme inhibition assays, (2,3-Dimethylphenyl)methanol demonstrates reversible inhibition of two major human cytochrome P450 isoforms. Against CYP3A5, it exhibits an IC50 of 17,000 nM (17 µM) [1]. Against CYP2D6, it exhibits an IC50 of 71,000 nM (71 µM) [2]. While class-level inference suggests that benzylic alcohols can interact with CYP enzymes, the specific quantitative values reported here are distinct to the 2,3-dimethyl substitution pattern. This selective, albeit moderate, inhibition profile provides a quantifiable benchmark for this specific regioisomer.

Drug Metabolism Enzyme Inhibition CYP450 ADME-Tox Hepatocyte Assay

Regioisomeric Differentiation in Mercapturic Acid Metabolism Studies

The compound has been explicitly synthesized and utilized as a key precursor for the preparation of N-acetyl-S-(2,3-dimethylbenzyl)-L-cysteine, a specific regioisomeric mercapturic acid . This work was undertaken in direct comparison with its 2,6-isomer, N-acetyl-S-(2,6-dimethylbenzyl)-L-cysteine, to investigate the metabolic fate of 1,2,3-trimethylbenzene . The deliberate synthesis and separate study of both isomers underscores that they are not interchangeable; the 2,3-substitution pattern is required to model and trace the specific metabolic pathway for that regioisomer.

Xenobiotic Metabolism Mercapturic Acid Pathway Toxicology Biomonitoring

Quantitative Oxidation Efficiency to 2,3-Dimethylbenzoic Acid

A published synthetic protocol reports that oxidation of 2 grams (0.015 mole) of (2,3-dimethylphenyl)methanol with potassium permanganate yields 2 grams (90%) of 2,3-dimethylbenzoic acid [1]. This high yield of 90% provides a concrete benchmark for evaluating the efficiency of this transformation. While similar oxidation reactions are reported for other benzylic alcohols, this specific, high-yield procedure is documented for the 2,3-isomer and may not be directly transferable to its regioisomers without optimization, which could be impacted by differing steric or electronic effects at the benzylic position.

Organic Synthesis Oxidation Carboxylic Acid Synthesis Process Chemistry

Melting Point as a Procurement-Relevant Physical State Differentiator

(2,3-Dimethylphenyl)methanol is a solid at room temperature with a reported melting point range of 63.0–67.0 °C [1]. This is a key differentiator from several of its closest regioisomers, which are liquids under ambient conditions. For example, 2,5-dimethylbenzyl alcohol is reported as a liquid with a boiling point of 232-234 °C [2], and 2,4-dimethylbenzyl alcohol is described as a liquid [3]. This difference in physical state has direct implications for handling, purification (e.g., recrystallization potential), and storage, making it a critical procurement and logistical consideration.

Physicochemical Characterization Solid-State Chemistry Purification Formulation

Targeted Research and Industrial Applications for (2,3-Dimethylphenyl)methanol Based on Quantified Evidence


In Vitro ADME-Tox and Drug-Drug Interaction (DDI) Screening

The quantified CYP3A5 and CYP2D6 inhibition data (IC50 values of 17 µM and 71 µM, respectively) positions (2,3-dimethylphenyl)methanol as a well-characterized probe or control compound in in vitro ADME-Tox panels [REFS-1, REFS-2]. Researchers can use this specific data to benchmark their assays, calibrate enzyme activity, or investigate the impact of vicinal dimethyl substitution on CYP450 interaction. The known, reproducible inhibition profile reduces experimental variability compared to using an uncharacterized isomer.

Biomonitoring and Metabolic Pathway Elucidation of Trimethylbenzenes

The demonstrated use of (2,3-dimethylphenyl)methanol as a precursor for the specific synthesis of N-acetyl-S-(2,3-dimethylbenzyl)-L-cysteine directly supports toxicological and environmental fate studies of 1,2,3-trimethylbenzene . This application is regioisomer-specific; the use of any other dimethylbenzyl alcohol would produce the wrong mercapturic acid conjugate and lead to inaccurate identification and quantification of the target metabolite. Procurement of the correct isomer is therefore non-negotiable for these studies.

Synthetic Chemistry: A High-Yield Building Block for Ortho, Meta-Substituted Benzoic Acid Derivatives

For synthetic projects requiring 2,3-dimethylbenzoic acid or its derivatives, (2,3-dimethylphenyl)methanol offers a documented, high-yielding (90%) oxidative route [3]. This established protocol provides a reliable starting point for process development, potentially saving time and resources compared to de novo route optimization for other isomers. The solid nature of the compound also simplifies its purification and handling in the lab .

Academic Research into Steric and Electronic Effects of Vicinal Substitution

The unique vicinal (ortho, meta) substitution pattern of (2,3-dimethylphenyl)methanol makes it a valuable model compound for fundamental research in physical organic chemistry. Its distinct calculated properties, such as a logP of 2.17 and a boiling point of 225.9 °C , can be compared with other regioisomers to study the influence of steric hindrance and electron-donating effects on properties like polarity, reactivity, and molecular recognition. Its availability as a solid further differentiates it for solid-state studies versus liquid isomers [REFS-5, REFS-6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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